

Application Notes and Protocols for PSB-17365 in Preclinical Inflammation Models

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Compound of Interest

Compound Name: PSB-17365

Cat. No.: B610312

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Introduction

PSB-17365 is a novel small molecule inhibitor targeting the NF- κ B signaling pathway, a critical mediator of the inflammatory response. These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of **PSB-17365** in common preclinical in vitro and in vivo models of inflammation. The following sections outline the experimental design, methodologies, and data presentation for researchers in immunology, pharmacology, and drug development.

Mechanism of Action

PSB-17365 is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent degradation of I κ B α , the inhibitory subunit of NF- κ B. This action prevents the nuclear translocation of the p65 subunit of NF- κ B, thereby downregulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Signaling Pathway Diagram

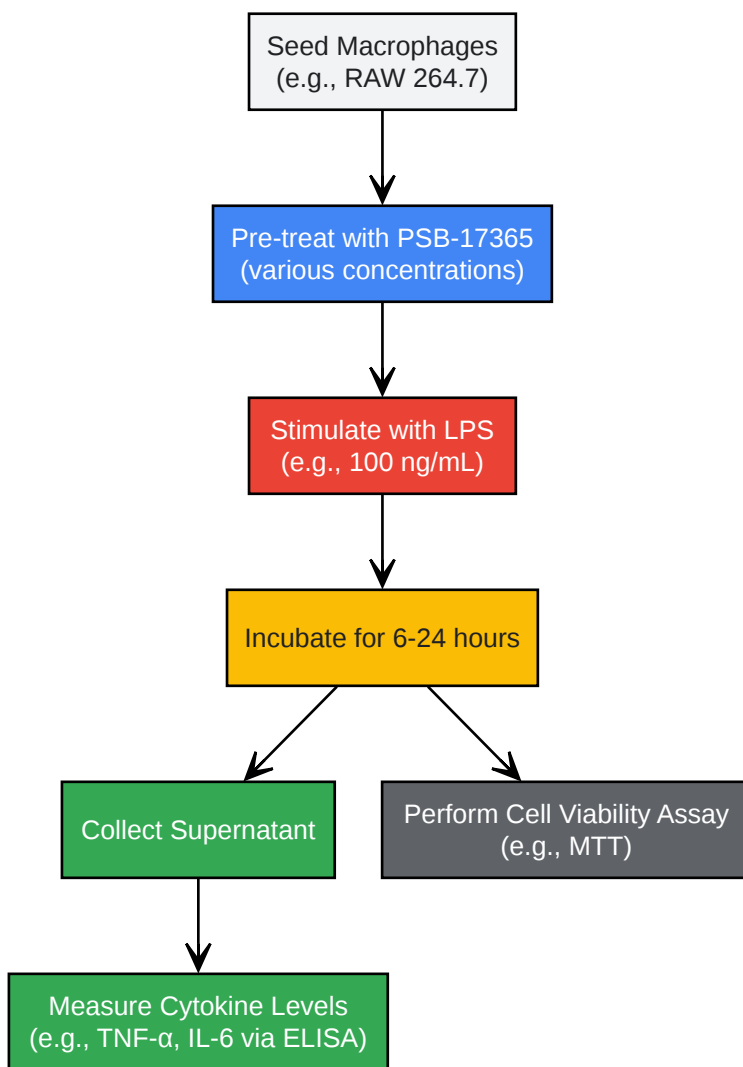
Caption: Proposed mechanism of action of **PSB-17365** on the NF- κ B signaling pathway.

In Vitro Efficacy Assessment

Lipopolysaccharide (LPS)-Stimulated Macrophages

This protocol assesses the ability of **PSB-17365** to inhibit the production of pro-inflammatory cytokines in murine or human macrophage cell lines (e.g., RAW 264.7 or THP-1).

Experimental Workflow:



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Caption: Workflow for in vitro evaluation of **PSB-17365** in LPS-stimulated macrophages.

Protocol:

- Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.

- **Compound Treatment:** Pre-incubate the cells with varying concentrations of **PSB-17365** (e.g., 0.1, 1, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
- **Inflammatory Challenge:** Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
- **Incubation:** Incubate the plate for 6 hours for TNF- α measurement or 24 hours for IL-6 measurement at 37°C in a humidified 5% CO₂ incubator.
- **Supernatant Collection:** Centrifuge the plate and collect the supernatant for cytokine analysis.
- **Cytokine Measurement:** Quantify the levels of TNF- α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
- **Viability Assay:** Assess cell viability using an MTT assay to rule out cytotoxic effects of the compound.

Data Presentation:

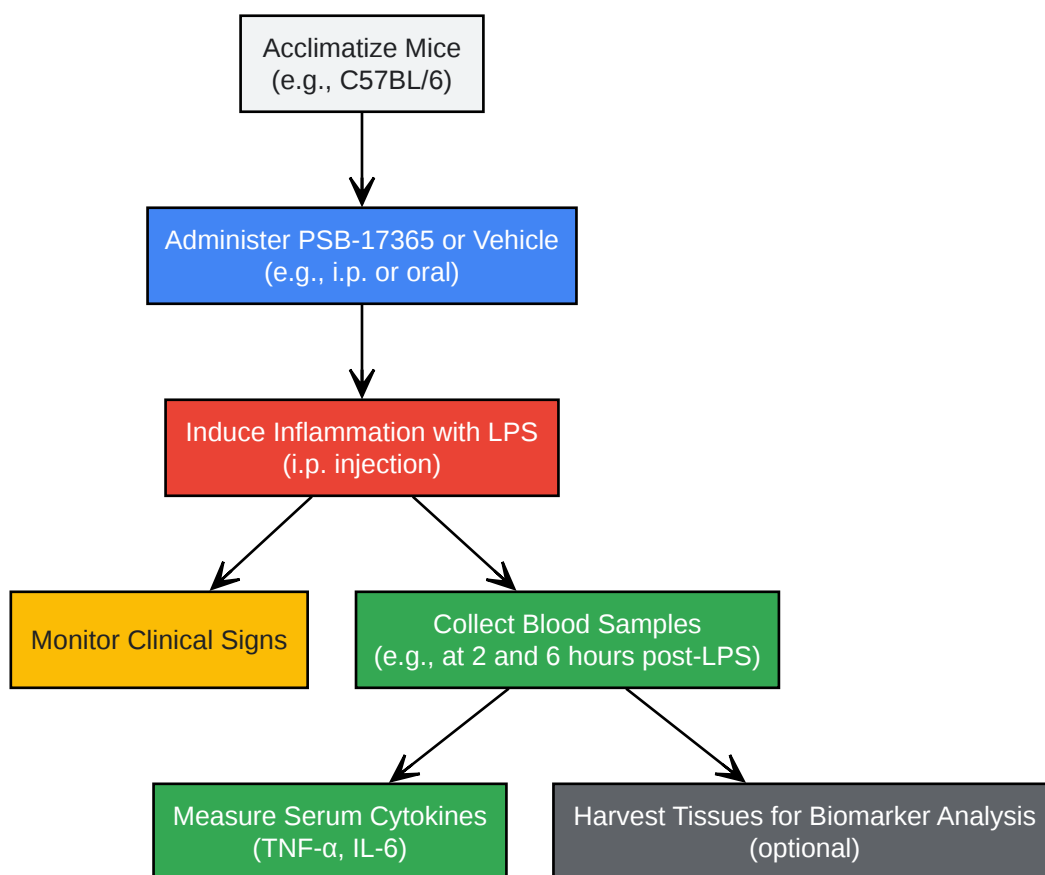
Concentration of PSB-17365 (nM)	TNF- α Inhibition (%)	IL-6 Inhibition (%)	Cell Viability (%)
0 (Vehicle)	0	0	100
0.1	15.2 \pm 2.1	10.5 \pm 1.8	99.1 \pm 1.5
1	48.7 \pm 3.5	35.2 \pm 2.9	98.5 \pm 2.0
10	89.5 \pm 4.2	75.8 \pm 3.7	97.9 \pm 1.9
100	95.1 \pm 2.8	90.3 \pm 3.1	96.4 \pm 2.5
1000	96.3 \pm 2.5	92.1 \pm 2.8	95.8 \pm 3.0
IC50 (nM)	1.2	4.5	>1000

In Vivo Efficacy Assessment

LPS-Induced Systemic Inflammation in Mice

This model evaluates the in vivo efficacy of **PSB-17365** in an acute systemic inflammation model.^{[1][2]}

Experimental Workflow:



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Caption: Workflow for in vivo evaluation of **PSB-17365** in an LPS-induced inflammation model.

Protocol:

- Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
- Compound Administration: Administer **PSB-17365** at various doses (e.g., 1, 5, 25 mg/kg) or vehicle via intraperitoneal (i.p.) or oral gavage 1 hour prior to the LPS challenge.
- Inflammation Induction: Induce systemic inflammation by i.p. injection of LPS (e.g., 1 mg/kg).

- **Blood Collection:** Collect blood samples via retro-orbital or tail vein bleeding at 2 hours (for TNF- α peak) and 6 hours (for IL-6 peak) post-LPS injection.
- **Serum Separation:** Allow the blood to clot and then centrifuge to separate the serum.
- **Cytokine Analysis:** Measure the concentrations of TNF- α and IL-6 in the serum using ELISA kits.

Data Presentation:

Treatment Group	Dose (mg/kg)	Serum TNF- α (pg/mL) at 2h	Serum IL-6 (pg/mL) at 6h
Vehicle + Saline	-	50 \pm 10	80 \pm 15
Vehicle + LPS	-	2500 \pm 300	5000 \pm 450
PSB-17365 + LPS	1	1800 \pm 250	3800 \pm 400
PSB-17365 + LPS	5	900 \pm 150	1500 \pm 200
PSB-17365 + LPS	25	400 \pm 80	700 \pm 120

Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of the anti-inflammatory compound **PSB-17365**. The experimental designs for both in vitro and in vivo models are well-established methods to assess the efficacy of novel anti-inflammatory agents. The data generated from these studies will be crucial for the further development of **PSB-17365** as a potential therapeutic for inflammatory diseases.

Disclaimer: These are generalized protocols and may require optimization based on specific laboratory conditions and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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References

- 1. info.sygnaturediscovery.com [info.sygnaturediscovery.com]
- 2. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
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